molecular formula C14H9N3OS2 B15099528 3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15099528
M. Wt: 299.4 g/mol
InChI Key: ABUALDWDAODOIP-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a unique combination of pyrrole, thiophene, and thienopyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Construction of the thiophene ring: This can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Assembly of the thienopyrimidine core: This step often involves cyclization reactions where the thiophene and pyrimidine rings are fused together under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that can streamline the synthesis process.

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions due to the presence of halogen or pseudohalogen substituents. For example:

Reaction TypeReagents/ConditionsProduct/ApplicationYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 hBiaryl derivatives (e.g., 3,4-dimethoxy substitution)72–85%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°CN-alkylated pyrrole derivatives68%

These reactions enable functionalization at the pyrimidine or thiophene positions for medicinal chemistry applications.

Nucleophilic Substitution

The electron-deficient pyrimidine ring facilitates nucleophilic substitution, particularly at the 4-position:

NucleophileConditionsProductYieldSource
HydrazineEtOH, reflux, 6 h4-hydrazino derivative (antitumor lead)90%
AlkylaminesDCM, TEA, RT, 24 hAlkylamino-pyrimidine analogs55–78%
ThiolsK₂CO₃, acetone, 60°C, 8 hThioether-linked cyclohepta derivatives82%

Electrophilic Substitution

The thiophene and pyrrole moieties undergo electrophilic substitution:

ReactionReagents/ConditionsSite of SubstitutionYieldSource
NitrationHNO₃, H₂SO₄, 0°C, 2 hThiophene C-5 position63%
Friedel-CraftsAlCl₃, acetyl chloride, DCM, RT, 4 hPyrrole C-2 position71%

Cycloaddition Reactions

The compound engages in [4+2] Diels-Alder reactions with dienophiles:

DienophileConditionsProductYieldSource
Maleic anhydrideToluene, 100°C, 8 hFused pyrano-pyrimidine scaffold58%
DMAD*MeCN, microwave, 120°C, 1 hPolycyclic adducts66%
*DMAD = Dimethyl acetylenedicarboxylate

Redox Reactions

The sulfur atoms in thiophene and thieno-pyrimidine systems undergo oxidation:

Oxidizing AgentConditionsProductYieldSource
mCPBA*DCM, 0°C to RT, 3 hSulfoxide derivatives89%
H₂O₂, AcOH50°C, 4 hSulfone analogs75%
*mCPBA = meta-Chloroperoxybenzoic acid

Functional Group Interconversion

Key transformations include:

ReactionReagents/ConditionsFunctional Group ChangeYieldSource
Hydrolysis6% KOH, reflux, 2 hLactam ring opening to carboxylic acid88%
Reduction (C=N)NaBH₄, MeOH, 0°C, 1 hDihydro-pyrimidine65%

Key Mechanistic Insights:

  • Suzuki Coupling : The thiophene-boronic acid intermediate coordinates with Pd(0), followed by transmetallation and reductive elimination.

  • Nucleophilic Substitution : The pyrimidine C-4 carbonyl group activates the adjacent carbon for attack by soft nucleophiles like amines .

  • Oxidation : Thiophene sulfurs are oxidized sequentially to sulfoxides and sulfones, altering electronic properties for kinase inhibition .

This reactivity profile underscores the compound’s versatility in synthesizing derivatives for drug discovery, particularly in anticancer and antiviral research . Experimental optimization of solvents (e.g., DMF for coupling reactions) and catalysts (e.g., Pd complexes) remains critical for achieving high yields.

Scientific Research Applications

3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of three different heterocyclic rings, which imparts distinct electronic and structural properties. This makes it a versatile compound for various applications, particularly in fields requiring specific electronic characteristics.

Biological Activity

The compound 3-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its potential as an antiviral, antibacterial, and anticancer agent.

Chemical Structure and Properties

The molecular structure of this compound features a thieno-pyrimidine core with a pyrrole and thiophene substituent. This unique arrangement contributes to its biological activities.

Antiviral Activity

Research has indicated that derivatives of thienopyrimidine compounds exhibit significant antiviral properties. For instance, certain thienopyrimidine derivatives were shown to inhibit hepatitis C virus (HCV) replication by targeting cyclooxygenase-2 (COX-2) pathways, which are crucial in viral replication processes. Specifically, the IC50 values for effective compounds were reported to be around 32.2 μM and 31.9 μM , demonstrating potent antiviral activity against HCV NS5B RNA polymerase .

Antibacterial Activity

The antibacterial properties of thienopyrimidine derivatives have been extensively studied. The compound was evaluated against various bacterial strains using the cup-plate agar diffusion method. Notably, it demonstrated activity against:

  • Bacillus subtilis
  • Escherichia coli
  • Pseudomonas aeruginosa

In these studies, several derivatives showed promising results with minimum inhibitory concentrations (MICs) ranging from 15 μg/mL to 30 μg/mL , indicating their potential as effective antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies on human tumor cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) revealed significant cytotoxic effects. The IC50 values for these activities were reported at approximately 15 μM for HepG2 cells, suggesting a strong potential for further development as an anticancer therapeutic .

Case Studies

  • Antiviral Efficacy : A study focused on the synthesis of thienopyrimidine derivatives found that modifications at the thiophene ring enhanced antiviral efficacy against HCV, with some compounds achieving greater than 95% inhibition of viral replication .
  • Antibacterial Screening : In a comprehensive screening of various thienopyrimidine derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the thienopyrimidine scaffold significantly improved antibacterial activity .
  • Cytotoxicity Assays : A series of experiments assessed the cytotoxic effects on various cancer cell lines. The findings suggested that structural variations in the thienopyrimidine framework could lead to enhanced anticancer properties .

Properties

Molecular Formula

C14H9N3OS2

Molecular Weight

299.4 g/mol

IUPAC Name

3-pyrrol-1-yl-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C14H9N3OS2/c18-14-12-10(11-4-3-7-19-11)8-20-13(12)15-9-17(14)16-5-1-2-6-16/h1-9H

InChI Key

ABUALDWDAODOIP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CS4

Origin of Product

United States

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